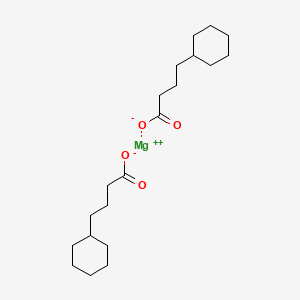
1,6-Diaminohexane-d12 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diaminohexane-d12 dihydrochloride, also known as hexamethylenediamine-d12 dihydrochloride, is a deuterated form of 1,6-diaminohexane. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula for this compound is C6H4D12N2•2HCl, and it has a molecular weight of 201.20046 . This compound is commonly used in scientific research due to its stable isotope labeling properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diaminohexane-d12 dihydrochloride can be synthesized through the deuteration of 1,6-diaminohexane. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through crystallization and other separation techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diaminohexane-d12 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines and amides.
Aplicaciones Científicas De Investigación
1,6-Diaminohexane-d12 dihydrochloride is widely used in scientific research due to its stable isotope labeling properties. Some of its applications include:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the production of deuterated polymers and other materials for specialized applications.
Mecanismo De Acción
The mechanism of action of 1,6-diaminohexane-d12 dihydrochloride is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the elucidation of molecular structures. In metabolic studies, the deuterium-labeled compound allows for the tracing of metabolic pathways and the identification of intermediates .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diaminohexane: The non-deuterated form of the compound.
Hexamethylenediamine: Another name for 1,6-diaminohexane.
1,6-Hexanediamine: A synonym for 1,6-diaminohexane.
Uniqueness
1,6-Diaminohexane-d12 dihydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The stable isotope labeling allows for more precise and accurate studies in NMR spectroscopy and metabolic research compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C6H18Cl2N2 |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H/i1D2,2D2,3D2,4D2,5D2,6D2;; |
Clave InChI |
XMVQMBLTFKAIOX-LJJYGDDJSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N.Cl.Cl |
SMILES canónico |
C(CCCN)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)






![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
